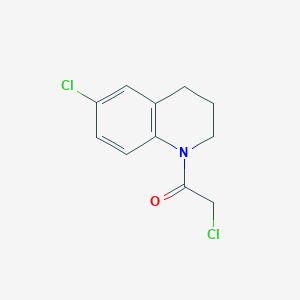![molecular formula C11H15NO5S B7637685 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid, also known as MDPAA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. MDPAA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to reduce the levels of glucose and insulin in animal models of diabetes. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to reduce the expression of angiogenic factors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to have low toxicity and good stability in vitro. However, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid also has a short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid. One direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, the use of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid as a diagnostic tool in cancer imaging could be further explored. Finally, the development of novel 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid analogs with improved solubility and efficacy could be pursued.
Synthesemethoden
The synthesis of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid can be achieved through a multi-step process. The first step involves the reaction of 2-methoxy-4,6-dimethylphenol with chlorosulfonic acid to form 2-methoxy-4,6-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with ammonia to form 2-methoxy-4,6-dimethylphenylsulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been studied in various animal models for its efficacy in treating these diseases. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-8(2)11(9(5-7)17-3)18(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXKBSJBZZEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)NCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

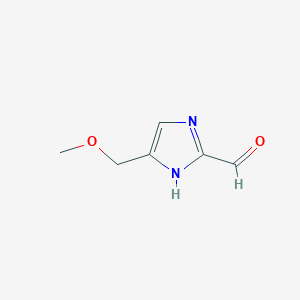
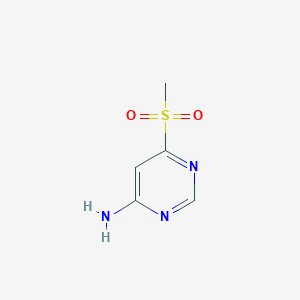
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
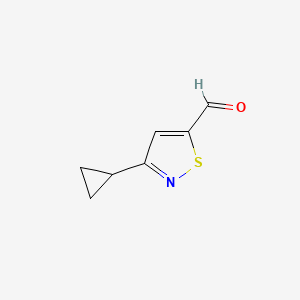
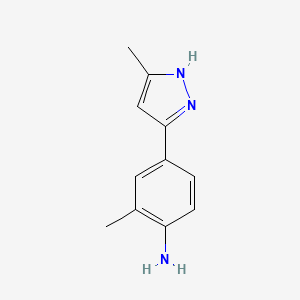
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)


